molecular formula C19H15ClN4O3S B2789510 4-chloro-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide CAS No. 396721-78-1

4-chloro-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide

Cat. No.: B2789510
CAS No.: 396721-78-1
M. Wt: 414.86
InChI Key: ANPJEHRHPZZZBE-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide is a complex organic compound that belongs to the class of thienopyrazoles. This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core, a nitrobenzamide group, and a chloro-substituted phenyl ring. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, with a hydrazine derivative under acidic or basic conditions.

    Introduction of the Nitrobenzamide Group: The nitrobenzamide moiety can be introduced through a nucleophilic substitution reaction, where a nitrobenzoyl chloride reacts with the thieno[3,4-c]pyrazole intermediate in the presence of a base such as triethylamine.

    Chlorination of the Phenyl Ring: The final step involves the chlorination of the phenyl ring using a chlorinating agent like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction of the nitro group can be achieved using reducing agents such as tin(II) chloride or iron powder in acidic conditions, resulting in the formation of the corresponding amine.

    Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Tin(II) chloride, iron powder

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives

Scientific Research Applications

4-chloro-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Biological Activity

4-chloro-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide is a synthetic compound belonging to the class of thieno[3,4-c]pyrazole derivatives. These compounds have garnered significant attention due to their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. This article provides a detailed overview of the biological activity associated with this compound, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C17H15ClN4O3SC_{17}H_{15}ClN_{4}O_{3}S. The compound features a thieno[3,4-c]pyrazole core substituted with a nitro group and a chlorobenzamide moiety. The presence of these functional groups is crucial for its biological activity.

Biological Activity Overview

Research has indicated that thieno[3,4-c]pyrazole derivatives exhibit various pharmacological effects. The following sections summarize key findings related to the biological activity of this compound.

Antitumor Activity

Several studies have highlighted the antitumor potential of thieno[3,4-c]pyrazole derivatives. For instance:

  • Mechanism of Action : These compounds are known to inhibit specific kinases involved in cancer cell proliferation. In particular, they have shown efficacy against BRAF(V600E) mutations and other targets such as EGFR and Aurora-A kinase .
  • Case Study : A recent study demonstrated that derivatives similar to this compound exhibited IC50 values in the micromolar range against various cancer cell lines, suggesting significant cytotoxic effects.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects:

  • Inhibition of Cytokines : Research indicates that thieno[3,4-c]pyrazole derivatives can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests potential applications in treating inflammatory diseases .
  • Mechanistic Insights : The anti-inflammatory action may be attributed to the inhibition of NF-kB signaling pathways, which play a critical role in inflammation regulation.

Antimicrobial Activity

Thieno[3,4-c]pyrazole derivatives have shown promising antimicrobial properties:

  • Broad Spectrum Activity : Studies have reported effective inhibition of both Gram-positive and Gram-negative bacteria as well as antifungal activity against various phytopathogenic fungi. For example, compounds similar to this compound were evaluated against common pathogens with notable results .

Data Table: Biological Activities Summary

Biological ActivityMechanism/TargetReference
AntitumorInhibition of BRAF(V600E)
Anti-inflammatoryInhibition of cytokines
AntimicrobialInhibition of bacterial growth

Properties

IUPAC Name

4-chloro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O3S/c1-11-4-2-3-5-16(11)23-18(13-9-28-10-15(13)22-23)21-19(25)12-6-7-14(20)17(8-12)24(26)27/h2-8H,9-10H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANPJEHRHPZZZBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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